molecular formula C9H9ClO4 B3024745 5-Chloro-2,4-dimethoxybenzoic acid CAS No. 23053-81-8

5-Chloro-2,4-dimethoxybenzoic acid

Cat. No. B3024745
CAS RN: 23053-81-8
M. Wt: 216.62 g/mol
InChI Key: YVMAOAQQUJFELI-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9ClO4 . It has a molecular weight of 216.62 . This compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2,4-dimethoxybenzoic acid is 1S/C9H9ClO4/c1-13-7-4-8 (14-2)6 (10)3-5 (7)9 (11)12/h3-4H,1-2H3, (H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Crystal Structure Analysis

Research by Barich et al. (2004) on dimethoxybenzoic acids, including compounds closely related to 5-Chloro-2,4-dimethoxybenzoic acid, highlights their nearly planar structures and the influence of steric interactions on molecular conformation. This work contributes to our understanding of how substituent groups, such as methoxy and chloro groups, affect molecular geometry and hydrogen bonding patterns in crystal structures (Barich, D. H., Zell, M., Powell, D., & Munson, E., 2004).

Photochemistry and Environmental Impact

Dallin et al. (2009) explored the aqueous photochemistry of syringic acid and related compounds, demonstrating novel pH-dependent photosubstitution pathways. Although focusing on syringic acid, this research sheds light on how similar structures might behave under environmental photolysis conditions, providing a basis for understanding the environmental fate of chlorinated aromatic compounds (Dallin, E., Wan, P., Krogh, E., Gill, C., & Moore, R., 2009).

Synthetic Chemistry and Heterocyclic Compound Synthesis

Křupková et al. (2013) described the use of a chloro-nitrobenzoic acid derivative as a multireactive building block for synthesizing various heterocyclic scaffolds. This research is indicative of how derivatives of 5-Chloro-2,4-dimethoxybenzoic acid could be applied in generating a diverse array of nitrogenous heterocycles, which are important in drug discovery and development (Křupková, S., Funk, P., Soural, M., & Hlaváč, J., 2013).

Materials Science and Coordination Chemistry

Nazarenko et al. (2021) conducted electrochemical synthesis to create a coordination compound of gadolinium(III) with dimethoxybenzoic acid, demonstrating the potential of such organic acids in materials science, particularly in the synthesis and characterization of metal-organic frameworks or coordination compounds with unique properties (Nazarenko, M., Ivanin, S., Oflidi, A., Buzko, V., Sokolov, M., Panyushkin, V., & Mutuzova, M. K., 2021).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-Chloro-2,4-dimethoxybenzoic acid can provide detailed safety and hazard information . It’s important to refer to this document for safe handling procedures.

properties

IUPAC Name

5-chloro-2,4-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMAOAQQUJFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70310784
Record name 5-chloro-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23053-81-8
Record name NSC231675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70310784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0.56 g portion of methyl 5-chloro-2,4-dimethoxybenzoate was dissolved in 5 ml of tetrahydrofuran, and 10 ml of 2N sodium hydroxide aqueous solution was added, followed by 4 hours of heating under reflux. After completion of the reaction, the reaction solution was poured into 1N hydrochloric acid aqueous solution, and the thus precipitated product of interest was collected by filtration, washed with water and then dried under a reduced pressure to give 0.45 g of 5-chloro-2,4-dimethoxybenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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